3-Chloro-2-methyl-N-(4-methylbenzyl)aniline
CAS No.: 356530-83-1
Cat. No.: VC8108761
Molecular Formula: C15H16ClN
Molecular Weight: 245.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 356530-83-1 |
---|---|
Molecular Formula | C15H16ClN |
Molecular Weight | 245.74 g/mol |
IUPAC Name | 3-chloro-2-methyl-N-[(4-methylphenyl)methyl]aniline |
Standard InChI | InChI=1S/C15H16ClN/c1-11-6-8-13(9-7-11)10-17-15-5-3-4-14(16)12(15)2/h3-9,17H,10H2,1-2H3 |
Standard InChI Key | RJXYLUPDHLCAOY-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)CNC2=C(C(=CC=C2)Cl)C |
Canonical SMILES | CC1=CC=C(C=C1)CNC2=C(C(=CC=C2)Cl)C |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
Structural Characteristics
The compound consists of:
-
A chlorine atom at the 3-position of the aniline ring.
-
A methyl group at the 2-position of the aniline ring.
-
A 4-methylbenzyl group attached to the nitrogen atom, introducing steric and electronic modifications that influence reactivity .
Synthesis Methods
Key Synthetic Routes
The synthesis of 3-Chloro-2-methyl-N-(4-methylbenzyl)aniline typically involves multi-step reactions:
-
Chlorination: Introduction of chlorine to a precursor such as 2-methyl-4-nitrotoluene under controlled conditions (70–80°C) using chlorinating agents .
-
Reduction: Catalytic hydrogenation (e.g., /Pd) or sodium sulfide-mediated reduction of the nitro group to an amine .
-
Benzylation: Reaction of the intermediate aniline with 4-methylbenzyl chloride/bromide in the presence of a base (e.g., ) .
Example Reaction Scheme:
Industrial Production
Industrial-scale synthesis employs continuous-flow reactors to optimize yield (reported >85%) and minimize byproducts. Catalytic systems, such as palladium-iron composites, enhance selectivity .
Physicochemical Properties
Applications in Research and Industry
Pharmaceutical Intermediates
The compound is utilized in synthesizing:
-
Anticancer Agents: Analogous chlorinated anilines exhibit IC₅₀ values <1 µM against breast (MDA-MB-468) and colon (HCT-116) cancer cell lines .
-
Enzyme Inhibitors: Derivatives inhibit alkaline phosphatase (IC₅₀ = 0.42 µM), suggesting potential in metabolic disorder therapeutics .
Material Science
-
Dye Synthesis: Serves as a precursor for azo dyes due to its aromatic amine structure .
-
Ligand Design: The benzyl group enhances metal coordination in catalytic systems .
Future Research Directions
-
Biological Activity Screening: Expand studies on antitubulin and apoptosis-inducing properties .
-
Process Optimization: Develop greener synthesis routes using biocatalysts or photochemical methods .
-
Structure-Activity Relationships (SAR): Explore modifications to the benzyl group for enhanced pharmacokinetics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume